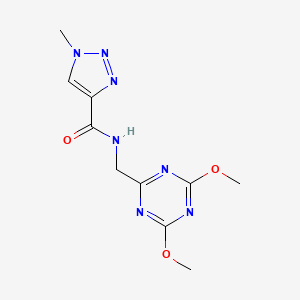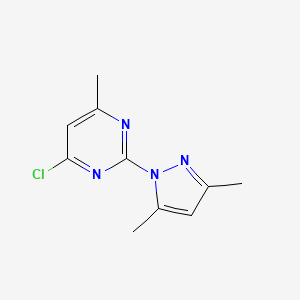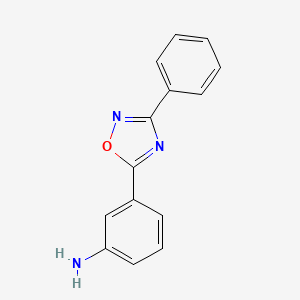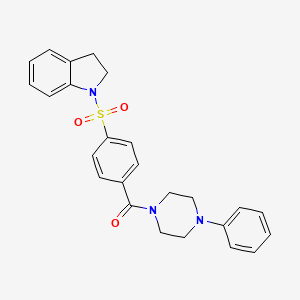
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H13N7O3 and its molecular weight is 279.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
The compound, also known as DMTMM, is primarily used as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form corresponding amides . Additionally, it can promote the esterification of carboxylic acids with alcohols to form corresponding esters .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of NMM (N-Methylmorpholine) has been shown to facilitate the esterification of carboxylic acids with DMTMM . Furthermore, the by-product of the reaction with DMTMM is highly water-soluble, which allows for easy removal from the main reaction product .
Analyse Biochimique
Biochemical Properties
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is known to interact with various biomolecules in the process of peptide synthesis . It acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines . The nature of these interactions is primarily chemical, involving the formation of new covalent bonds .
Cellular Effects
The cellular effects of this compound are largely dependent on its role in peptide synthesis. By facilitating the formation of peptides, it can influence various cellular processes, including protein synthesis and enzyme activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of carboxylic acids, followed by nucleophilic attack by an amine . This results in the formation of an amide bond, a key step in peptide synthesis .
Temporal Effects in Laboratory Settings
Its role in peptide synthesis suggests that its effects would be relatively stable over time, as long as the necessary reactants (carboxylic acids and amines) are present .
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes involved in this process .
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c1-17-5-6(15-16-17)8(18)11-4-7-12-9(19-2)14-10(13-7)20-3/h5H,4H2,1-3H3,(H,11,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMBSFEFZRSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)
![1-[(4-Chlorophenyl)methyl]-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2890124.png)
![13-fluoro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2890125.png)
![2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide](/img/structure/B2890126.png)



![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)
![2-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2890133.png)
![N-(2,3-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2890134.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)
